molecular formula C14H12ClN3 B2917429 (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 34164-90-4

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No. B2917429
CAS RN: 34164-90-4
M. Wt: 257.72
InChI Key: LTIXIEAFWNBPHF-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, also known as CLPIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

Mechanism of Action

The exact mechanism of action of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine is not fully understood. However, it is believed to exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit minimal toxicity in vitro, indicating its potential as a safe and effective drug candidate. In addition, it has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine is its ease of synthesis and scalability, making it an attractive candidate for large-scale production. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine. One potential area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential drug targets. Finally, the development of novel formulations and delivery methods may also enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising candidate for drug discovery due to its potent anti-cancer, anti-inflammatory, and anti-oxidant properties. Its ease of synthesis and good bioavailability make it an attractive candidate for further development. Future research should focus on optimizing its pharmacokinetic properties, identifying potential drug targets, and developing novel formulations and delivery methods.

Synthesis Methods

The synthesis of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves the reaction of 4-chlorobenzaldehyde with 2-aminomethylpyridine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with ammonium hydroxide to yield this compound as a white solid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit significant activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIXIEAFWNBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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